N-[3-chloropropyl]-4-methylpiperidine
Description
N-[3-Chloropropyl]-4-methylpiperidine is a substituted piperidine derivative featuring a 3-chloropropyl group attached to the nitrogen atom of the 4-methylpiperidine scaffold. For example, compounds like N-(3-chloropropyl)-4-piperidinyl diphenylacetate are known to form stable azetidinium ions in aqueous solutions, which exhibit high affinity for muscarinic receptor subtypes . The 3-chloropropyl moiety is a critical functional group in prodrug design, enabling targeted delivery and sustained pharmacological effects through in vivo transformations.
Properties
Molecular Formula |
C9H18ClN |
|---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-methylpiperidine |
InChI |
InChI=1S/C9H18ClN/c1-9-3-7-11(8-4-9)6-2-5-10/h9H,2-8H2,1H3 |
InChI Key |
DGAKXCFQCSDXBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings :
- Receptor Binding : The azetidinium ion derived from N-(3-chloropropyl)-4-piperidinyl diphenylacetate shows high affinity for M1, M3, M4, and M5 muscarinic receptors (KD ≈ 2.4–6.6 nM) but 10–14-fold lower affinity for M2 subtypes. This contrasts with the parent compound, which is 130-fold less potent, highlighting the importance of the 3-chloropropyl group in prodrug activation .
- Pharmaceutical Applications : The 3-chloropropyl group in Trifluoperazine (a piperazine derivative) enhances central nervous system penetration, enabling antipsychotic effects. Structural differences (piperidine vs. piperazine) influence target specificity and metabolic stability .
Catalytic Performance Table :
| Catalyst | Substrate | TOF (h⁻¹) | TON (45 h) | Selectivity (P3) | Stability (Activity Loss) | |
|---|---|---|---|---|---|---|
| 3@Al2O3-uncal | 4-Methylpiperidine | 9200 | 91,000 | 60–80% | 25% | |
| Pt/C | H12-MBP* | 437–193 | <10,000 | <50% | >50% |
*Hexahydro-4-methylbiphenyl
Impurity and Stability Profiles
- N-(3-Chloropropyl)butylamine : Detected as an impurity in dronedarone synthesis, emphasizing the need for stringent process control to avoid byproducts during alkylation steps .
- Degradation Pathways : Chloropropyl-piperidine derivatives are prone to hydrolysis or cyclization (e.g., azetidinium ion formation), which can enhance or diminish bioactivity depending on the application .
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